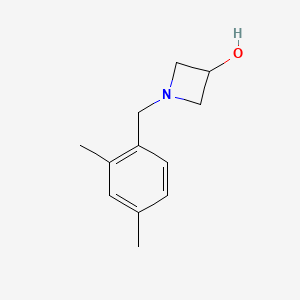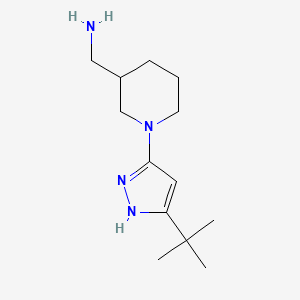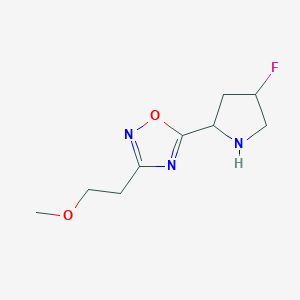
1-(2,4-Dimetilbencil)azetidin-3-ol
Descripción general
Descripción
Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom . The “1-(2,4-Dimethylbenzyl)” part of the name indicates a specific substitution pattern on the azetidine ring. This compound could potentially be used in various applications such as drug development, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of azetidines involves a four-membered ring, which is relatively strained compared to larger ring structures. This strain can influence the compound’s reactivity .Chemical Reactions Analysis
Azetidines are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of other heterocyclic compounds . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Azetidines, for example, are typically solid at room temperature . The compound “1-(2,4-Dimethylbenzyl)azetidin-3-ol” has a molecular weight of 73.09 .Aplicaciones Científicas De Investigación
Química Sintética
Las azetidinas son inmensamente reactivas y tienen un potencial significativo en la química sintética . Son excelentes candidatas para reacciones de apertura y expansión de anillos . Esto hace que "1-(2,4-Dimetilbencil)azetidin-3-ol" sea potencialmente útil en la síntesis de una amplia gama de moléculas complejas.
Procesos Catalíticos
Las azetidinas han mostrado promesa en varios procesos catalíticos, incluidas las adiciones de Henry, Suzuki, Sonogashira y Michael . Esto sugiere que "this compound" podría usarse como catalizador en estas reacciones.
Química Peptidomimética y de Ácidos Nucleicos
Las azetidinas se consideran notables por su aptitud como sustitutos de aminoácidos y su potencial en la química peptidomimética y de ácidos nucleicos . Esto implica que "this compound" podría usarse en el desarrollo de nuevos medicamentos y terapias.
Preparación de Poliaminas
Las azetidinas se pueden utilizar en la producción de poliaminas con varias estructuras . Las poliaminas tienen numerosas aplicaciones en la ciencia de materiales y la biología, lo que sugiere otro uso potencial para "this compound".
Síntesis de Derivados Heterocíclicos de Aminoácidos
Las azetidinas se pueden utilizar en la síntesis de nuevos derivados heterocíclicos de aminoácidos . Estos derivados tienen aplicaciones potenciales en química medicinal, proporcionando otro posible uso para "this compound".
Mecanismo De Acción
Target of action
Azetidines, the class of compounds that “1-(2,4-Dimethylbenzyl)azetidin-3-ol” belongs to, are known to be versatile building blocks in the synthesis of various bioactive compounds . .
Mode of action
The mode of action of azetidines generally depends on their chemical structure and the functional groups they carry. They can interact with their targets through various types of chemical bonds and forces
Biochemical pathways
Azetidines are involved in a variety of biochemical pathways due to their presence in many bioactive compounds
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Azetidines, due to their small size and ability to form hydrogen bonds, might have good bioavailability
Análisis Bioquímico
Cellular Effects
1-(2,4-Dimethylbenzyl)azetidin-3-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Azetidines, including 1-(2,4-Dimethylbenzyl)azetidin-3-ol, have been reported to exhibit significant biological activities, such as antimicrobial and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dimethylbenzyl)azetidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azetidines are known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with cellular targets . The binding of 1-(2,4-Dimethylbenzyl)azetidin-3-ol to specific enzymes or receptors can result in the inhibition or activation of these biomolecules, thereby modulating their function and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dimethylbenzyl)azetidin-3-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Azetidines, including 1-(2,4-Dimethylbenzyl)azetidin-3-ol, are known to be hydrolytically vulnerable, which can affect their stability in aqueous environments . Studies have shown that the compound’s effects on cellular function can vary over time, with potential degradation products influencing its biological activity.
Dosage Effects in Animal Models
The effects of 1-(2,4-Dimethylbenzyl)azetidin-3-ol vary with different dosages in animal models. Studies have shown that azetidines can exhibit dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . The threshold effects and toxicities of 1-(2,4-Dimethylbenzyl)azetidin-3-ol are still being investigated, but it is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(2,4-Dimethylbenzyl)azetidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Azetidines are known to undergo metabolic transformations, leading to the formation of metabolites that can have distinct biological activities
Transport and Distribution
The transport and distribution of 1-(2,4-Dimethylbenzyl)azetidin-3-ol within cells and tissues are crucial for its biological activity. Azetidines can interact with transporters and binding proteins that facilitate their movement across cellular membranes . The localization and accumulation of 1-(2,4-Dimethylbenzyl)azetidin-3-ol within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(2,4-Dimethylbenzyl)azetidin-3-ol is essential for understanding its activity and function. Azetidines can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-(2,4-Dimethylbenzyl)azetidin-3-ol within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMJZHXLVXABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)

![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)

![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)





![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
